molecular formula C20H25N3O4S B4853863 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide

2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide

Cat. No. B4853863
M. Wt: 403.5 g/mol
InChI Key: POWGJQYPRJUXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide, also known as ERK inhibitor, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to inhibit the activity of extracellular signal-regulated kinase (ERK), a protein kinase that plays a crucial role in cell proliferation, differentiation, and survival.

Mechanism of Action

2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor inhibits the activity of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide, which ultimately leads to the inhibition of cell proliferation, differentiation, and survival. 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor has been shown to be highly selective for 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide, with little or no effect on other members of the mitogen-activated protein kinase (MAPK) family.
Biochemical and Physiological Effects:
2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor has been shown to have a number of biochemical and physiological effects. For example, 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor has been shown to inhibit cancer cell proliferation and induce apoptosis. It has also been shown to inhibit neuronal development and synaptic plasticity. Additionally, 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor has been shown to inhibit inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor is its selectivity for 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide. This allows researchers to specifically investigate the role of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in various biological processes. Additionally, 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. However, one of the limitations of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor is its potential toxicity. 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor. One direction is to investigate the use of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor as a therapeutic agent for cancer treatment. Another direction is to investigate the role of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, future research could investigate the potential use of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor in cardiovascular disease, inflammation, and immune response. Finally, future research could investigate the development of more selective and less toxic 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitors.

Scientific Research Applications

2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor has been widely used in scientific research to investigate the role of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in various biological processes. For example, 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor has been used to study the role of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in cancer cell proliferation, differentiation, and survival. It has also been used to investigate the role of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in neuronal development and synaptic plasticity. Additionally, 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide inhibitor has been used to study the role of 2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in cardiovascular disease, inflammation, and immune response.

properties

IUPAC Name

2-[[4-[ethyl(methylsulfonyl)amino]benzoyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-5-23(28(4,26)27)16-12-10-15(11-13-16)19(24)22-18-9-7-6-8-17(18)20(25)21-14(2)3/h6-14H,5H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWGJQYPRJUXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({4-[ethyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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